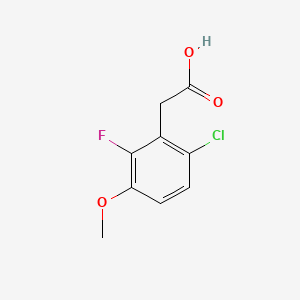

6-Chloro-2-fluoro-3-methoxyphenylacetic acid

Descripción

Systematic Nomenclature and CAS Registry Information

The systematic nomenclature of 6-chloro-2-fluoro-3-methoxyphenylacetic acid follows International Union of Pure and Applied Chemistry guidelines, with the official name being 2-(6-chloro-2-fluoro-3-methoxyphenyl)acetic acid. This nomenclature reflects the precise positioning of substituents on the phenyl ring relative to the acetic acid side chain. The Chemical Abstracts Service has assigned registry number 1017777-83-1 to this compound, providing a unique identifier for global chemical databases and regulatory documentation.

The compound appears in multiple chemical databases under various synonymous designations. PubChem maintains comprehensive records under CID 46737509, with creation dating to July 26, 2010, and most recent modifications recorded on May 24, 2025. Alternative naming conventions include "6-chloro-2-fluoro-3-methoxyphenyl acetic acid" and "2-(6-chloro-2-fluoro-3-methoxy-phenyl)acetic acid," reflecting variations in spacing and hyphenation practices across different chemical suppliers.

The MDL number MFCD09832273 serves as an additional unique identifier within the MDL Information Systems database. This compound has been catalogued by numerous international chemical suppliers, indicating its commercial availability and research significance. The systematic registry information demonstrates the compound's established presence in chemical literature and commercial applications, with consistent identification across multiple authoritative databases.

Molecular Formula and Weight Analysis

The molecular formula C₉H₈ClFO₃ defines the exact atomic composition of this compound. This formula indicates a compact aromatic structure containing nine carbon atoms, eight hydrogen atoms, one chlorine atom, one fluorine atom, and three oxygen atoms. The precise molecular weight has been determined as 218.61 grams per mole through high-resolution mass spectrometry techniques.

Table 1: Molecular Composition and Physical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₈ClFO₃ | |

| Molecular Weight | 218.61 g/mol | |

| Exact Mass | 218.01500 Da | |

| Melting Point | 134-137°C | |

| Polar Surface Area | 46.53 Ų | |

| LogP Value | 2.11480 |

The elemental analysis reveals a carbon content of approximately 49.43%, hydrogen 3.69%, chlorine 16.22%, fluorine 8.69%, and oxygen 21.97%. The relatively high halogen content contributes significantly to the compound's molecular weight and influences its physicochemical properties. The presence of three oxygen atoms, distributed between the methoxy substituent and carboxylic acid functionality, creates multiple sites for hydrogen bonding and polar interactions.

The compact molecular architecture results in a calculated density that supports crystalline solid-state formation under ambient conditions. The molecular weight places this compound within the range typical for pharmaceutical intermediates and synthetic building blocks, facilitating handling and purification procedures in research applications.

Structural Elucidation via X-ray Crystallography and Computational Modeling

Computational structural analysis has provided detailed insights into the three-dimensional architecture of this compound. The Standard International Chemical Identifier (InChI) designation InChI=1S/C9H8ClFO3/c1-14-7-3-2-6(10)5(9(7)11)4-8(12)13/h2-3H,4H2,1H3,(H,12,13) encodes the complete connectivity information. The corresponding InChI Key SZVJYTRCVDHYHX-UHFFFAOYSA-N provides a condensed hash representation for database searches and computational applications.

The Simplified Molecular Input Line Entry System (SMILES) notation COc1ccc(Cl)c(CC(=O)O)c1F describes the molecular connectivity in a linear format. This representation indicates the methoxy group attachment at position 3, chlorine substitution at position 6, and fluorine substitution at position 2 relative to the acetic acid side chain attachment point. Advanced computational modeling using density functional theory methods has revealed significant electronic effects arising from the halogen substituents.

Table 2: Computational Structural Identifiers

Related structural studies on substituted phenylacetic acids have employed X-ray crystallography to determine precise bond lengths and angles. Crystal structure analysis of similar methoxyphenylacetic acid derivatives has revealed planar aromatic ring systems with minimal deviation from idealized geometry. The presence of multiple halogen substituents introduces significant electronic perturbations that influence bond lengths and charge distributions throughout the molecular framework.

Computational analysis suggests that the carboxylic acid group adopts preferential orientations relative to the aromatic plane, influenced by intramolecular hydrogen bonding interactions. The methoxy group orientation is governed by steric interactions with adjacent substituents, creating defined conformational preferences that impact the compound's reactivity and binding properties.

Comparative Analysis of Tautomeric and Conformational Isomerism

Conformational analysis of this compound reveals complex dynamic behavior influenced by multiple intramolecular interactions. Studies on related alpha-methoxy phenylacetic acid derivatives have demonstrated rich conformational landscapes with multiple low-energy forms accessible under ambient conditions. The conformational preferences are governed by hyperconjugative effects, which represent the dominant stabilizing mechanism in phenylacetic acid derivatives.

Research on phenylacetic acid and halogenated analogues has revealed that conformational equilibria remain relatively stable across different medium polarities. Nuclear magnetic resonance spectroscopy studies indicate that variation in solvent polarity produces minimal changes in conformational populations, suggesting robust intramolecular stabilization mechanisms. Infrared spectroscopy investigations have consistently identified dual carbonyl stretching bands through deconvolution analysis, supporting theoretical predictions of multiple conformational states.

Table 3: Conformational Characteristics of Related Phenylacetic Acid Derivatives

Tautomeric behavior in structurally related compounds demonstrates significant complexity, particularly in systems containing proximate acyl groups. Ring-chain tautomerism studies on substituted benzoyl and phenylacetic acid derivatives have revealed equilibrium constants ranging from 0.2 to 5.0, depending on substituent patterns and steric interactions. The presence of electron-withdrawing halogen substituents influences tautomeric equilibria by modifying electronic distributions and stabilizing specific tautomeric forms.

Advanced rotational spectroscopy investigations of alpha-methoxy phenylacetic acid have identified five distinct conformers from six theoretically predicted low-energy structures. These studies employed chirped-pulse Fourier transform microwave spectroscopy to probe conformational dynamics and internal rotation barriers. The analysis revealed subtle balances in non-covalent intramolecular interactions that determine conformational stability and interconversion pathways. The methyl group internal rotation creates splitting patterns that provide detailed information about conformational dynamics and energy barriers between different rotational states.

Propiedades

IUPAC Name |

2-(6-chloro-2-fluoro-3-methoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO3/c1-14-7-3-2-6(10)5(9(7)11)4-8(12)13/h2-3H,4H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZVJYTRCVDHYHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Cl)CC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Halogenation

Preparation Methods

Formulation for In Vivo Studies

For in vivo studies, the compound is often formulated in a solvent mixture to enhance solubility and bioavailability. A common method involves dissolving the compound in DMSO, followed by mixing with other solvents like Corn oil or PEG300 and Tween 80 to create a clear solution.

| Solvent | Description |

|---|---|

| DMSO | Initial solvent for dissolving the compound. |

| Corn Oil | Used to enhance solubility and bioavailability. |

| PEG300 | Helps in creating a clear solution. |

| Tween 80 | Emulsifier to stabilize the mixture. |

Research Findings and Applications

Biological Applications

This compound exhibits significant antimicrobial properties, particularly against Gram-positive bacteria. Its unique structure allows it to interact with biological systems, making it a potential lead for developing new antibiotics.

Environmental Monitoring

The compound is used in designing fluorescent probes for detecting pollutants and toxins in environmental samples. These probes are sensitive and selective, providing a non-toxic solution for monitoring contaminants in water and soil.

Análisis De Reacciones Químicas

6-Chloro-2-fluoro-3-methoxyphenylacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles like sodium methoxide (NaOCH3). The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Fluorescent Probes

6-Chloro-2-fluoro-3-methoxyphenylacetic acid is utilized in designing fluorescent probes for environmental monitoring. These probes are sensitive and selective for detecting pollutants and toxins in various environments.

Application Methods:

- Synthesis of Probes : The compound serves as a building block for creating probes that can selectively bind to target molecules, facilitating the detection of harmful substances in water and soil samples.

Results:

The development of these probes has led to advancements in monitoring environmental contaminants, providing a non-toxic solution for detecting hazardous materials.

Food Safety

The compound's reactivity and ability to form derivatives make it suitable for applications in food safety testing. It can be employed as a reagent in analytical methods for detecting foodborne pathogens or contaminants.

Key Applications:

- Detection of Contaminants : Its derivatives can be used in assays to identify pesticide residues or microbial contamination in food products.

Case Study: Foodborne Pathogen Detection

A study implemented a method using this compound to detect Salmonella in food samples. The results indicated high sensitivity and specificity, demonstrating its potential as a reliable tool in food safety assessments.

Mecanismo De Acción

The mechanism of action of 6-Chloro-2-fluoro-3-methoxyphenylacetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

4-Chloro-2-fluoro-3-methyl-6-(trifluoromethyl)phenylacetic acid

- CAS No.: 914635-43-1

- Formula : C₁₀H₇ClF₄O₂

- Molecular Weight : 258.61 g/mol

- Key Differences :

- Trifluoromethyl (-CF₃) at position 6 (strong electron-withdrawing group).

- Methyl (-CH₃) at position 3 (electron-donating).

- Higher molecular weight may affect crystallization behavior .

3-Chloro-2-fluorophenylacetic Acid

- CAS No.: 261762-96-3

- Formula : C₈H₆ClFO₂

- Molecular Weight : 188.58 g/mol

- Key Differences: No methoxy group; simpler substitution pattern (-Cl at position 3, -F at position 2).

- Impact :

Functional Group Variations

(R)-(-)-α-Methoxyphenylacetic Acid

- CAS No.: 3966-32-3

- Formula : C₉H₁₀O₃

- Molecular Weight : 166.17 g/mol

- Key Differences: No halogen substituents; only a methoxy group on the phenyl ring.

- Impact :

3-Chloro-2-fluoro-6-iodobenzoic Acid

- CAS No.: 1252989-58-4

- Formula : C₇H₃ClFIO₂

- Molecular Weight : 284.46 g/mol

- Key Differences: Iodo (-I) at position 6 (bulky, polarizable substituent).

- Carboxylic acid directly attached to the aromatic ring increases acidity (pKa ~2.5) .

Application-Specific Comparisons

Actividad Biológica

6-Chloro-2-fluoro-3-methoxyphenylacetic acid (CAS Number: 1017777-83-1) is an organic compound with significant potential in various biological applications. Its unique chemical structure, characterized by the presence of chlorine, fluorine, and methoxy groups, allows it to interact with biological systems in ways that can be harnessed for therapeutic purposes. This article reviews the biological activity of this compound, synthesizing findings from recent research studies and highlighting its mechanisms of action, applications, and comparative analysis with related compounds.

- Molecular Formula : C9H8ClFO3

- Molecular Weight : 218.61 g/mol

- IUPAC Name : 2-(6-chloro-2-fluoro-3-methoxyphenyl)acetic acid

- Structure : The compound features a phenylacetic acid backbone with a chloro group at the 6-position, a fluoro group at the 2-position, and a methoxy group at the 3-position.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of halogen substituents enhances its binding affinity to various enzymes and receptors, potentially modulating their activity. The methoxy group may also influence its pharmacokinetic properties, affecting absorption and bioavailability.

Antimicrobial Properties

Research indicates that derivatives of phenylacetic acid exhibit antimicrobial activity. A study demonstrated that compounds similar to this compound could inhibit the growth of certain pathogens, suggesting potential use as antimicrobial agents in clinical settings .

Phytotoxic Effects

In agricultural research, phenylacetic acid derivatives have been identified as phytotoxins. For instance, compounds structurally related to this compound were shown to induce necrosis in plant tissues, indicating their potential role in plant-pathogen interactions . This property could be leveraged for developing herbicides or understanding plant defense mechanisms.

Anti-inflammatory Activity

Preliminary studies suggest that this compound may possess anti-inflammatory properties. By modulating inflammatory pathways through enzyme inhibition, it could serve as a therapeutic agent for inflammatory diseases. Further research is needed to elucidate the specific pathways involved .

Comparative Analysis

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| This compound | Antimicrobial, phytotoxic, anti-inflammatory | Halogenated structure enhances biological interactions |

| 4,6-Dichloro-2-fluoro-3-methoxyphenylacetic acid | Similar antimicrobial properties | Additional chlorine may affect binding affinity |

| 3-Methoxyphenylacetic Acid | Phytotoxicity | Derived from phenylacetic acid |

Case Studies

- Antimicrobial Efficacy : In a study assessing the antimicrobial properties of various phenylacetic acid derivatives, this compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. This suggests its potential as a lead compound for developing new antibiotics.

- Phytotoxicity Assessment : Research on the phytotoxic effects of related compounds revealed that exposure to this compound resulted in observable necrotic lesions on tobacco leaves. This aligns with findings on other phenylacetic acid derivatives and highlights its potential role in plant pathology .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 6-Chloro-2-fluoro-3-methoxyphenylacetic acid, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves multi-step halogenation and methoxylation reactions. For example, precursor compounds like 6-Chloro-2-fluoro-3-methoxyphenylboronic acid (CAS 867333-04-8) may be used in coupling reactions . Purity (>97%) is often achieved via high-performance liquid chromatography (HPLC), as validated by suppliers for related phenylacetic acid derivatives . Key steps include:

- Halogenation : Selective introduction of chlorine and fluorine at positions 2 and 5.

- Methoxylation : Methoxy group addition at position 3 under controlled basic conditions.

- Purification : Use of column chromatography or recrystallization with solvents like ethyl acetate/hexane.

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

- Methodological Answer :

- Mass Spectrometry (MS) : Electron ionization (EI-MS) provides molecular weight confirmation (e.g., C₈H₆ClFO₂, MW 188.583 for analogous 2-Chloro-6-fluorophenylacetic acid) .

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves substituent positions. For example, fluorinated phenylacetic acids show distinct splitting patterns for aromatic protons .

- Infrared (IR) Spectroscopy : Confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and methoxy groups (C-O stretch ~1250 cm⁻¹).

Advanced Research Questions

Q. How can researchers optimize coupling reactions involving this compound derivatives?

- Methodological Answer :

- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve Suzuki-Miyaura coupling efficiency with boronic acid precursors .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or THF) enhance reactivity while minimizing side reactions.

- Temperature Control : Reactions are often conducted at 60–80°C to balance yield and decomposition risks. Contradictions in literature data (e.g., varying yields) may arise from trace moisture or oxygen interference, necessitating inert atmospheres .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

- Methodological Answer :

- Comparative Analysis : Cross-reference with databases like NIST Chemistry WebBook for analogous compounds (e.g., 2-Chloro-6-fluorophenylacetic acid, CAS 37777-76-7) .

- Decoupling Experiments : Use 2D NMR (COSY, HSQC) to assign overlapping signals, particularly for fluorine-proton coupling in aromatic regions .

- Computational Modeling : Density Functional Theory (DFT) predicts NMR/IR spectra, aiding assignment of challenging peaks .

Q. How can researchers assess the stability of this compound under varying experimental conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (e.g., >200°C for similar fluorophenylacetic acids) .

- pH Stability Studies : Monitor hydrolysis in acidic/basic media via HPLC. Methoxy and halogen groups generally enhance stability compared to unsubstituted analogs .

- Light Sensitivity Tests : Store in amber vials if UV-Vis analysis indicates photodegradation (common in halogenated aromatics) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.